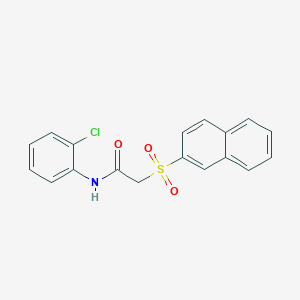![molecular formula C21H16BrN3O2S B285653 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is known for its unique properties that make it suitable for use in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used to develop new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In biochemistry, it can be used to study the interactions between proteins and other biomolecules. In pharmacology, it can be used to investigate the mechanism of action of drugs and their effects on the body.
Mecanismo De Acción
The mechanism of action of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide is not yet fully understood. However, it is believed to act as a potent inhibitor of certain enzymes that are involved in various biological processes. This compound may also interact with specific receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. This compound may also have neuroprotective effects and improve cognitive function in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide in lab experiments is its high potency and specificity. This compound can be used in small concentrations to achieve significant effects. However, one of the limitations of using this compound is its high cost and limited availability.
Direcciones Futuras
There are many future directions for the research and development of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its interactions with specific proteins and biomolecules to gain a better understanding of its mechanism of action. Additionally, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide involves the reaction of 2-bromo-5-(2-naphthyl)-1,3,4-oxadiazole with 2-mercapto-N-(1-naphthyl)propanamide. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Propiedades
Fórmula molecular |
C21H16BrN3O2S |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
3-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C21H16BrN3O2S/c22-17-10-4-3-9-16(17)20-24-25-21(27-20)28-13-12-19(26)23-18-11-5-7-14-6-1-2-8-15(14)18/h1-11H,12-13H2,(H,23,26) |
Clave InChI |
YYMOFUOATHTJGL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=CC=C4Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCSC3=NN=C(O3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-tert-butylphenyl)sulfanyl]-N-ethylpropanamide](/img/structure/B285575.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
![1-(4-Tert-butylphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B285580.png)
![3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-ethylpropanamide](/img/structure/B285583.png)

![2-[1-(Benzenesulfonyl)benzimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B285585.png)
![N-(3-methylphenyl)-3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}propanamide](/img/structure/B285586.png)

![N-{4-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B285590.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B285592.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)